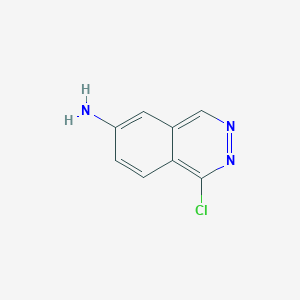

1-Chlorophthalazin-6-amine

Description

1-Chlorophthalazin-6-amine is a heterocyclic organic compound featuring a phthalazine backbone substituted with a chlorine atom at position 1 and an amine group (-NH₂) at position 5. The chloro group at position 1 likely enhances electrophilic reactivity, while the amine at position 6 provides a site for hydrogen bonding and derivatization.

Properties

CAS No. |

1416713-89-7 |

|---|---|

Molecular Formula |

C8H6ClN3 |

Molecular Weight |

179.60 g/mol |

IUPAC Name |

1-chlorophthalazin-6-amine |

InChI |

InChI=1S/C8H6ClN3/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H,10H2 |

InChI Key |

FVVYICCCACRSAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorophthalazin-6-amine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated to yield 1-chlorophthalazine. The final step involves the amination of 1-chlorophthalazine to produce 1-chlorophthalazin-6-amine .

Industrial Production Methods: Industrial production of 1-chlorophthalazin-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorophthalazin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazin-6-amines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-Chlorophthalazin-6-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chlorophthalazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chlorophthalazin-6-amine with structurally related compounds based on functional groups, reactivity, and applications.

Structural and Functional Differences

- Electron-Withdrawing Effects : The chloro group in 1-Chlorophthalazin-6-amine deactivates the phthalazine ring, directing electrophilic substitution to specific positions. In contrast, the carboxylic acid group in 1-Chlorophthalazine-6-carboxylic acid introduces strong electron-withdrawing effects, further polarizing the ring.

- Solubility : The amine group in 1-Chlorophthalazin-6-amine improves aqueous solubility compared to its carboxylic acid counterpart, which may form zwitterions or salts under physiological conditions.

- Reactivity : While 1-Chlorophthalazin-6-amine can undergo nucleophilic aromatic substitution at C1, 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine exhibits reactivity dominated by its bulky phenylethyl substituent, limiting accessibility to the pyridazine core.

Analytical Challenges

For example, the amine group in 1-Chlorophthalazin-6-amine may oxidize under harsh conditions, necessitating inert atmospheres during handling.

Research Findings

- 1-Chlorophthalazin-6-amine: Limited data in the provided evidence suggests its utility in drug discovery, with phthalazine amines often serving as intermediates in kinase inhibitor synthesis.

- 1-Chlorophthalazine-6-carboxylic acid : Demonstrated efficacy in MOF synthesis due to its rigid backbone and chelating ability.

- 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine : Exhibits enhanced blood-brain barrier penetration in preclinical studies, attributed to its lipophilic phenylethyl group.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.